A2A receptor antagonist 3

Description

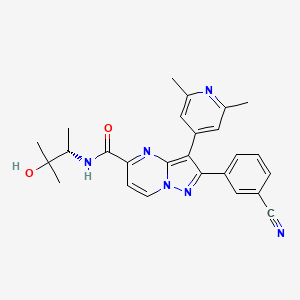

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26N6O2 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

2-(3-cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-[(2S)-3-hydroxy-3-methylbutan-2-yl]pyrazolo[1,5-a]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H26N6O2/c1-15-11-20(12-16(2)28-15)22-23(19-8-6-7-18(13-19)14-27)31-32-10-9-21(30-24(22)32)25(33)29-17(3)26(4,5)34/h6-13,17,34H,1-5H3,(H,29,33)/t17-/m0/s1 |

InChI Key |

ICIFFGNFPYKGTD-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)N[C@@H](C)C(C)(C)O |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=C3N=C(C=CN3N=C2C4=CC=CC(=C4)C#N)C(=O)NC(C)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of A2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of action of Adenosine (B11128) A2A receptor antagonists. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for their characterization, and a comparative analysis of the binding and functional potencies of key antagonist compounds. This document is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the A2A receptor.

Introduction to the A2A Receptor and its Antagonists

The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia, particularly in the striatum, as well as in immune cells and platelets. It plays a crucial role in modulating neurotransmission, inflammatory responses, and cardiovascular function. The endogenous ligand for the A2AR is adenosine, a purine (B94841) nucleoside that acts as a neuromodulator.

A2A receptor antagonists are a class of compounds that competitively bind to the A2AR, blocking the effects of adenosine. This blockade has significant therapeutic implications, most notably in the treatment of Parkinson's disease, where antagonists can potentiate dopaminergic signaling. Furthermore, their immunomodulatory properties are being actively investigated for applications in immuno-oncology. Understanding the precise mechanism by which these antagonists exert their effects is paramount for the rational design and development of new and improved therapeutic agents.

The A2A Receptor Signaling Cascade

The canonical signaling pathway of the A2A receptor involves its coupling to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

A2A receptor antagonists physically occupy the adenosine binding site on the receptor, preventing the binding of adenosine and subsequent activation of this Gs-coupled signaling cascade. This results in a reduction of intracellular cAMP levels and a dampening of PKA-mediated signaling.

Beyond the canonical pathway, A2A receptor activation can also modulate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and various Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2, p38, JNK). The antagonism of these effects is an area of ongoing research.

Interaction with Dopamine (B1211576) D2 Receptors

A critical aspect of the A2A receptor's mechanism of action, particularly in the central nervous system, is its intimate and antagonistic relationship with the dopamine D2 receptor (D2R). A2A and D2 receptors are co-localized in striatopallidal neurons and can form heterodimers. This physical association allows for allosteric modulation between the two receptors.

Activation of the A2A receptor by adenosine has been shown to decrease the affinity of dopamine for the D2 receptor, thereby dampening dopaminergic signaling. A2A receptor antagonists, by blocking this effect, can restore and even enhance D2 receptor function. This synergistic effect is a cornerstone of their therapeutic benefit in Parkinson's disease, where they are often used as an adjunct therapy to L-DOPA.

Quantitative Analysis of A2A Receptor Antagonists

The efficacy and selectivity of A2A receptor antagonists are quantified through various in vitro assays. The most common parameters are the inhibitory constant (Ki) from radioligand binding assays and the half-maximal inhibitory concentration (IC50) from functional assays, such as cAMP accumulation assays. The following tables summarize these values for several well-characterized A2A receptor antagonists.

Table 1: Binding Affinities (Ki) of Selective A2A Receptor Antagonists

| Compound | Human A2A Ki (nM) | Species | Radioligand | Reference(s) |

| Istradefylline (KW-6002) | 2.2 | Human | [3H]CGS 21680 | [1] |

| Preladenant (SCH 420814) | 1.1 | Human | [3H]ZM241385 | [2] |

| Tozadenant (SYN-115) | 4.9 - 11.5 | Human | Not Specified | [1] |

| ZM241385 | 0.8 - 1.4 | Human | [3H]ZM241385 | [3] |

| SCH 58261 | 1.2 - 1.3 | Rat | [3H]CGS 21680 | [4][5] |

Table 2: Functional Potencies (IC50) of Selective A2A Receptor Antagonists in cAMP Assays

| Compound | Human A2A IC50 (nM) | Cell Line | Agonist Used | Reference(s) |

| Istradefylline (KW-6002) | 1.94 (µg/mL) | Not Specified | Not Specified | [6] |

| Preladenant (SCH 420814) | Not Specified | Not Specified | Not Specified | |

| Tozadenant (SYN-115) | Not Specified | Not Specified | Not Specified | |

| ZM241385 | 54 | Not Specified | Not Specified | [7] |

| SCH 58261 | 15 - 17 | Not Specified | Not Specified | [7][8][9] |

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A2A receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing the A2A receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385 or [3H]SCH 58261).

-

Unlabeled A2A receptor antagonist for determining non-specific binding (e.g., ZM241385).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an A2A receptor antagonist to inhibit the agonist-induced production of intracellular cAMP.

Materials:

-

Whole cells expressing the A2A receptor (e.g., HEK293 or CHO cells).

-

A2A receptor agonist (e.g., CGS21680 or NECA).

-

Test A2A receptor antagonist.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC80 concentration) to stimulate cAMP production.

-

Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the agonist response against the antagonist concentration.

In Vivo Microdialysis

This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions, such as the striatum, in freely moving animals. It is a powerful tool to assess the effects of A2A receptor antagonists on dopaminergic and glutamatergic neurotransmission.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

Test A2A receptor antagonist.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.

-

Drug Administration: Administer the A2A receptor antagonist, either systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, its metabolites (DOPAC and HVA), and other neurotransmitters (e.g., glutamate) in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the data as a percentage change from the baseline neurotransmitter levels.

Conclusion

The mechanism of action of A2A receptor antagonists is centered on their ability to competitively block the binding of endogenous adenosine to the A2A receptor. This leads to a downstream cascade of events, including the attenuation of the canonical Gs/cAMP/PKA signaling pathway and the potentiation of dopamine D2 receptor function through the disruption of A2A-D2 receptor heterodimers. The quantitative characterization of these antagonists through in vitro and in vivo experimental models is essential for understanding their therapeutic potential. This technical guide provides a foundational understanding of these core principles and methodologies, serving as a resource for the continued exploration and development of A2A receptor-targeted therapies.

References

- 1. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 5. [3H]SCH 58261, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. immune-system-research.com [immune-system-research.com]

A2A receptor antagonist 3 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of A2A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A2A adenosine (B11128) receptor (A2AR) has emerged as a significant therapeutic target for a variety of pathophysiological conditions, most notably Parkinson's disease and, more recently, in the burgeoning field of immuno-oncology.[1][2][3] As a G-protein coupled receptor (GPCR), the A2AR is primarily coupled to the Gs alpha subunit, and its activation by the endogenous ligand adenosine triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[4][5][6][7] This signaling plays a crucial role in modulating various physiological processes. In the central nervous system, A2AR antagonists can counteract the inhibitory effects of adenosine on dopamine (B1211576) signaling, offering a non-dopaminergic therapeutic strategy for Parkinson's disease.[1][3] In the tumor microenvironment, high levels of adenosine suppress immune cell activity through A2AR activation; thus, antagonists can restore anti-tumor immunity.[7][8]

The development of potent and selective A2AR antagonists has been a major focus of medicinal chemistry research.[2] Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features required for high-affinity binding and selectivity against other adenosine receptor subtypes (A1, A2B, and A3).[9] This technical guide provides a comprehensive overview of the SAR of major classes of A2A receptor antagonists, details the experimental protocols used to characterize these compounds, and visualizes the core signaling pathways and experimental workflows.

A2A Receptor Signaling Pathway

The canonical signaling pathway for the A2A receptor involves its coupling to a Gs protein.[5] Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[4][10] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as the cAMP responsive element-binding protein (CREB).[4][5] This pathway can influence gene expression and various cellular functions.[6] The A2AR can also signal through alternative pathways, including the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2.[4]

Structure-Activity Relationships of A2A Receptor Antagonists

The SAR of A2A receptor antagonists has been extensively explored, leading to the classification of these compounds into two main categories: xanthine-based and non-xanthine-based derivatives.[1][11]

Xanthine-Based Antagonists

Caffeine (B1668208) and theophylline (B1681296) are naturally occurring xanthines that act as non-selective adenosine receptor antagonists.[1][12] SAR studies on the xanthine (B1682287) scaffold have focused on modifications at the N1, N3, N7, and C8 positions to enhance potency and selectivity for the A2AR.

Key SAR insights for xanthine derivatives include:

-

N1 and N3 Positions: Substitution with larger alkyl groups, such as propyl, generally increases affinity compared to the methyl groups found in caffeine and theophylline.[12]

-

C8 Position: This position is critical for A2AR affinity and selectivity. Introduction of bulky and lipophilic substituents, such as styryl or other aromatic moieties, is a key feature of potent A2AR antagonists.[9] For instance, (E)-8-styrylxanthines have shown high binding affinities.[9] Istradefylline (KW-6002), an approved drug for Parkinson's disease, is a notable example of a C8-substituted xanthine derivative.[1][3]

| Compound Class | R1 | R3 | R8-Substituent | A2A Ki (nM) | Reference |

| (E)-8-Styrylxanthine | Ethyl | Ethyl | (E)-2-(3-(Trifluoromethyl)phenyl)vinyl | 11.9 | [9] |

| Istradefylline (KW-6002) | Ethyl | Propyl | (E)-2-(3,4-dimethoxyphenyl)vinyl | 2.2 | [13] |

| 8-Chloropropoxyphenylxanthine | Methyl | Methyl | 3-chloropropoxy | 750 (for 9b) | [14] |

Table 1: SAR of Xanthine-Based A2A Receptor Antagonists

Non-Xanthine-Based Antagonists

Non-xanthine antagonists encompass a diverse range of heterocyclic scaffolds, which can be broadly categorized as monocyclic, bicyclic, and tricyclic systems.[1][11]

Triazolotriazine Derivatives: This class of compounds has yielded some of the most potent and selective A2A receptor antagonists. ZM241385 is a seminal example, serving as a valuable research tool and a lead for further optimization.[15] SAR studies on the triazolotriazine core have explored various substitutions. For example, bicyclic piperazine (B1678402) derivatives of triazolotriazine have demonstrated high affinity and selectivity.[16]

| Compound | Core Scaffold | Key Substituents | A2A Ki (nM) | Selectivity vs A1 | Reference |

| ZM241385 | Triazolotriazine | 2-(2-furanyl)ethylamino, 4-methoxyphenyl | 1.6 | High | [15] |

| Compound 26h | Triazolotriazine | Bicyclic piperazine derivative | 0.2 | 16,500-fold | [16] |

| Compound 13 | Triazolotriazine | 2-((4-aminophenyl)thio)-5-amino | High Affinity | - | [17] |

Table 2: SAR of Triazolotriazine-Based A2A Receptor Antagonists

Other Heterocyclic Scaffolds: A variety of other heterocyclic systems, including purines, pyrimidines, and triazines, have been investigated as A2A receptor antagonists.[18][19] The purine (B94841) core, for instance, has proven to be a versatile scaffold for developing potent antagonists.[19]

| Compound Class | Core Scaffold | A2A Ki (nM) | Reference |

| 1,2,4-Triazine Derivatives | 1,2,4-Triazine | - (pKi = 6.93 for parent) | [18] |

| Purine Derivatives | 9-Ethylpurine | Low nanomolar | [19] |

| Adenosine Derivatives (5d) | 2,8-Disubstituted-adenosine | 7.7 | [20] |

Table 3: SAR of Other Non-Xanthine A2A Receptor Antagonists

Experimental Protocols

The characterization of A2A receptor antagonists relies on a combination of binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells stably expressing the human A2A receptor (e.g., HEK-293 or CHO cells).[21]

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[21]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[21]

-

The resulting supernatant is then ultracentrifuged to pellet the cell membranes.[22]

-

Resuspend the membrane pellet in a suitable assay buffer.[22]

2. Binding Reaction:

-

In assay tubes, add the cell membrane preparation, a radiolabeled A2A receptor ligand (e.g., [3H]CGS21680), and varying concentrations of the unlabeled test compound.[23]

-

For determining non-specific binding, a high concentration of a known A2A receptor ligand (e.g., NECA) is added to a set of tubes.[23]

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[23]

3. Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.[24]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]

-

Measure the radioactivity retained on the filters using a scintillation counter.[21]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[21]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[25]

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

cAMP Functional Assay

This assay determines whether a compound acts as an antagonist by measuring its ability to inhibit the production of cAMP stimulated by an A2A receptor agonist.[7][10]

1. Cell Culture and Treatment:

-

Seed A2A receptor-expressing cells in multi-well plates.[23]

-

Pre-treat the cells with the test antagonist at various concentrations for a defined period.

-

Stimulate the cells with a known A2A receptor agonist (e.g., NECA or CGS21680) in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[23]

2. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[10]

3. Data Analysis:

-

Generate a dose-response curve for the antagonist's inhibition of the agonist-stimulated cAMP production.[7]

-

Determine the IC50 value of the antagonist using non-linear regression analysis.[7]

Conclusion

The development of A2A receptor antagonists is a dynamic field with significant therapeutic potential. A thorough understanding of the structure-activity relationships for different chemical scaffolds is paramount for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The xanthine and triazolotriazine cores have proven to be particularly fruitful starting points for the development of potent A2A antagonists. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these compounds. As our understanding of the A2A receptor's role in various diseases continues to expand, the application of these SAR principles and experimental methodologies will be crucial in advancing new therapies to the clinic.

References

- 1. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Development of Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease: A Recent Update and Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 9. The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient route to xanthine based A2A adenosine receptor antagonists and functional derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. New A2A adenosine receptor antagonists: a structure-based upside-down interaction in the receptor cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine A2A Receptor Antagonists: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of antagonists targeting the adenosine (B11128) A2A receptor (A2AAR), a critical G-protein coupled receptor (GPCR) involved in a multitude of physiological processes. Understanding the quantitative and kinetic aspects of antagonist binding is paramount for the rational design and development of novel therapeutics for conditions such as Parkinson's disease, cancer, and inflammatory disorders. This document summarizes key binding data, details common experimental methodologies, and visualizes essential pathways and workflows.

Core Concepts in A2A Receptor Antagonist Binding

The interaction between an antagonist and the A2A receptor is characterized by two primary parameters: binding affinity and binding kinetics.

-

Binding Affinity refers to the strength of the interaction between the antagonist and the receptor at equilibrium. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity.

-

Binding Kinetics describes the rates at which an antagonist associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) the receptor. These kinetic parameters determine the time an antagonist resides on the receptor (residence time = 1/koff), which can significantly influence its pharmacological activity and duration of action in a dynamic physiological environment[1].

Quantitative Analysis of A2A Receptor Antagonist Binding

The following tables summarize the binding affinity and kinetic parameters for a selection of well-characterized A2A receptor antagonists. These compounds represent various chemical scaffolds and highlight the diversity of binding profiles achieved in drug discovery efforts.

Table 1: Binding Affinity (Ki/IC50) of Selected A2A Receptor Antagonists

| Antagonist | Chemical Class | Human A2A Ki (nM) | Human A1 Ki (nM) | Selectivity (A1/A2A) | Reference |

| Istradefylline (KW-6002) | Xanthine | 2.2 - 9.12 | >287 - 150 | >31 - 70 | [2][3] |

| Preladenant | Non-xanthine | - | - | - | [2][4] |

| Tozadenant | Non-xanthine | - | - | - | [2][4] |

| ZM241385 | Triazolotriazine | - | - | - | [5] |

| SCH 58261 | Pyrazolotriazolopyrimidine | 2.3 (KD) | - | - | [6] |

| CGS 15943 | Triazoloquinazoline | - | - | - | [6][7] |

| Compound 3 (from a pyrazolo[3,4-d]pyrimidine series) | Pyrazolo[3,4-d]pyrimidine | - | - | >66 | [8] |

| ANR 94 | 9-Ethyladenine | 46 | - | - | [9] |

Note: Binding affinity values can vary between studies due to differences in experimental conditions, such as radioligand used and cell line expression system.

Table 2: Kinetic Parameters of A2A Receptor Antagonist Interactions

| Antagonist | Method | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (1/koff) (min) | Reference |

| Various Fragments | Surface Plasmon Resonance (SPR) | - | - | - | [10][11] |

| ZM-241,385 | Mass Spectrometry Binding Assay | - | - | - | [12] |

| [11C]raclopride (in the context of A2A modulation) | Positron Emission Tomography (PET) | - | k4 (min⁻¹) = 0.056 ± 0.009 | - | [13] |

| SCH 58261 | Radioligand Binding | - | - | - | [6] |

Note: Comprehensive kinetic data (kon and koff) for a wide range of A2A antagonists is less commonly published than equilibrium binding data. The table reflects available data from the cited sources.

Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. The two most common methods employed are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay for A2A Receptor

This method measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the A2A receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells)[14][15].

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[14].

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris[14].

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes)[16].

-

Wash the membrane pellet and resuspend it in a suitable assay buffer[16]. The protein concentration is determined using a standard protein assay.

2. Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (e.g., 3-20 µg protein per well)[16].

-

Add various concentrations of the unlabeled antagonist (test compound)[14].

-

Add a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM241385, [3H]CGS21680, or [3H]-SCH 58261)[6][17][18].

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C)[16].

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand[7][16].

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand[16].

-

Measure the radioactivity retained on the filters using a scintillation counter[14].

3. Data Analysis:

-

Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known A2A antagonist[7][14].

-

Specific binding is calculated by subtracting non-specific binding from total binding[14].

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of ligand-receptor interactions, providing both affinity and kinetic data[11][19][20].

1. Receptor Immobilization:

-

The purified and stabilized A2A receptor is immobilized on the surface of a sensor chip[7][20]. This can be achieved through various methods, including affinity capture of tagged receptors.

2. Binding Measurement:

-

A solution containing the antagonist (analyte) is flowed over the sensor chip surface.

-

The association of the antagonist with the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal[21].

-

After the association phase, a buffer solution without the antagonist is flowed over the chip, and the dissociation of the antagonist from the receptor is monitored as a decrease in the SPR signal[21].

3. Data Analysis:

-

The resulting sensorgram (a plot of SPR response versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon) and the dissociation rate constant (koff)[21].

-

The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon)[1].

Visualizing A2A Receptor Signaling and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the canonical A2A receptor signaling pathway and the workflows for the experimental protocols described above.

Caption: Canonical A2A receptor signaling pathway.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for an SPR binding kinetics assay.

References

- 1. excelleratebio.com [excelleratebio.com]

- 2. apexbt.com [apexbt.com]

- 3. Istradefylline (KW-6002) | CAS:155270-99-8 | Selective A2A receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Biological Evaluation of a New Series of 1,2,4-triazolo[1,5-a]-1,3,5-triazines as Human A2A Adenosine Receptor Antagonists with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of binding kinetics of A2AR to Gαs protein by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Real-time monitoring of binding events on a thermostabilized human A2A receptor embedded in a lipid bilayer by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioradiations.com [bioradiations.com]

A2A receptor antagonist 3 in vitro characterization

An in-depth analysis of the in vitro characteristics of A2A receptor antagonists is crucial for the development of novel therapeutics targeting a range of conditions, including Parkinson's disease and cancer. This guide provides a comprehensive overview of the experimental procedures and data interpretation for the characterization of these antagonists, with a focus on a representative compound, herein referred to as Antagonist 3.

Data Summary

The following tables summarize the quantitative data for the in vitro characterization of representative A2A receptor antagonists, including binding affinity and functional potency.

Table 1: Binding Affinity of A2A Receptor Antagonists at Human Adenosine (B11128) Receptors

| Compound | hA2A Ki (nM) | hA1 Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |

| Compound 33 | 1.5 | 1700 | 5000 | >5000 | >1100-fold | >3300-fold | >3300-fold |

| Preladenant (SCH 420814) | 1.1 | ~1100 | ~1100 | ~1100 | ~1000-fold | ~1000-fold | ~1000-fold |

| Taminadenant (PBF-509) | 12 | >1000 | >1000 | >1000 | >83-fold | >83-fold | >83-fold |

| Istradefylline (B1672650) | High Affinity | Lower Affinity | Lower Affinity | Lower Affinity | Selective | Selective | Selective |

| SCH 58261 | 2.3 | - | - | - | - | - | - |

hA2A, hA1, hA2B, hA3 refer to human adenosine receptor subtypes. Data for Compound 33 from[1]; Preladenant from[2]; Taminadenant from[2]; Istradefylline from[3]; SCH 58261 from[4][5].

Table 2: Functional Activity of A2A Receptor Antagonists

| Compound | Assay Type | Cell Line | Agonist | Functional Ki (nM) or IC50 (nM) |

| Compound 33 | cAMP Assay | - | - | 0.4 (human), 4.4 (rat) |

| Istradefylline | cAMP Accumulation | Cultured Cells | CGS21680 | Potent Antagonist |

| TB206-001 | cAMP FRET Assay | hA2AR-HEK293 | NECA | 3.52 (IC50) |

| SCH 58261 | cAMP Accumulation | CHO-hA2A | NECA | Competitive Antagonist |

Data for Compound 33 from[1]; Istradefylline from[3]; TB206-001 from[6]; SCH 58261 from[4][5].

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of A2A receptor antagonists.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for the A2A receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor.

Protocol for [³H]-SCH 58261 Binding to Human A2A Receptors:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells transfected with the human cloned A2A receptor are cultured and harvested.[4][5] Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with the radioligand [³H]-SCH 58261 and varying concentrations of the test antagonist.[4][5]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test antagonist is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

A similar protocol can be used to assess binding to other adenosine receptor subtypes (A1, A2B, A3) by using appropriate cell lines and radioligands. For instance, [³H]-CCPA can be used for A1 receptors and [³H]-NECA for A2A receptors expressed in CHO cells.[7]

Functional Assays (cAMP Accumulation Assay)

Functional assays are critical to determine whether a compound that binds to the receptor acts as an antagonist. Since the A2A receptor is a Gs-protein coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonists will block this agonist-induced cAMP production.

Protocol for cAMP Accumulation Assay:

-

Cell Culture: Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells) are seeded in multi-well plates.[6]

-

Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.[6]

-

Agonist Stimulation: An A2A receptor agonist, such as NECA or CGS21680, is added to the cells to stimulate cAMP production.[3][6]

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as a LANCE cAMP assay or a FRET-based assay.[6]

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. The IC50 value is determined, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response. This can be converted to a functional Ki value. Istradefylline, for example, has been shown to shift the concentration-response curve of the agonist CGS21680 to the right without affecting the maximal response, indicating competitive antagonism.[3]

Visualizations

The following diagrams illustrate key concepts in A2A receptor antagonist characterization.

Caption: A2A Receptor Signaling Pathway and Antagonist Action.

Caption: In Vitro Characterization Workflow for A2A Antagonists.

Caption: Logical Relationship of Antagonist Selectivity Profile.

References

- 1. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]

- 7. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of A2A Receptor Antagonist 3

This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of a potent A2A receptor antagonist, designated as A2A receptor antagonist 3. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes.

Introduction to A2A Receptor Antagonists

The adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1] Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for a range of disorders, including Parkinson's disease, various cancers, and inflammatory conditions. The development of potent and selective A2A receptor antagonists is an active area of research in medicinal chemistry.

Discovery of this compound

This compound, also referred to as Example 92 in patent literature, was identified as a highly potent antagonist of the human A2A receptor.[2] Its discovery is part of a broader effort to develop novel heterocyclic compounds with therapeutic potential. The chemical name for this compound is (S)-2-(3-Cyanophenyl)-3-(2,6-dimethylpyridin-4-yl)-N-(3-hydroxy-3-methylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxamide.

Pharmacological Profile

This compound exhibits high affinity for the A2A receptor with a Ki of 0.4 nM. It also shows activity at other adenosine receptor subtypes, albeit with lower affinity.[2] The compound has been shown to inhibit CD3/CD28 stimulated IL-2 release and pCREB phosphorylation in CD8+ T cells, indicating its potential as an immunomodulatory agent.[2]

Table 1: Pharmacological Data for this compound

| Target | Assay | Value |

| A2A Receptor | Ki | 0.4 nM |

| A2B Receptor | Ki | 37 nM |

| A1 Receptor | Ki | 107 nM |

| A3 Receptor | Ki | 1467 nM |

| IL-2 Release (CD3/CD28 stimulated) | IC50 | 0.004 µM |

| pCREB (CD8+ T cells, human whole blood) | IC50 | 0.02 µM |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by functionalization. While the specific, detailed synthesis protocol for "Example 92" is proprietary and found within patent literature, a general and representative synthetic scheme for pyrazolo[1,5-a]pyrimidine derivatives is presented below. This scheme is based on common synthetic strategies for this class of compounds.

Representative Synthetic Workflow

A representative workflow for the synthesis of this compound.

A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] Activation of the receptor by adenosine initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1][3]

Simplified A2A receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the A2A receptor.

Materials:

-

HEK-293 cells stably expressing the human A2A receptor.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [3H]ZM241385).

-

Non-specific binding control (e.g., 10 µM NECA).

-

Test compounds.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest HEK-293 cells expressing the A2A receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled A2A receptor ligand.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit agonist-induced production of cAMP.

Materials:

-

HEK-293 cells expressing the human A2A receptor.

-

A2A receptor agonist (e.g., NECA).

-

Test compounds (antagonists).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF-based).

Procedure:

-

Seed cells in a multi-well plate and grow to desired confluency.

-

Pre-treat the cells with varying concentrations of the test compound (antagonist) for a specified duration.

-

Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., EC80 of NECA) in the presence of a PDE inhibitor.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

In Vivo Models for Parkinson's Disease

5.3.1. Haloperidol-Induced Catalepsy in Rats

This model assesses the anti-parkinsonian-like activity of A2A antagonists.

Procedure:

-

Administer the test compound or vehicle to male Wistar or Sprague-Dawley rats.

-

After a pre-determined time, administer haloperidol (B65202) (a D2 receptor antagonist) to induce catalepsy.

-

At various time points after haloperidol administration, place the rat's forepaws on an elevated horizontal bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A reduction in descent latency in the test compound group compared to the vehicle group indicates anti-cataleptic activity.

5.3.2. 6-OHDA Lesioned Rat Model

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[1][4][5]

Procedure:

-

Lesioning: Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats to cause dopamine (B1211576) depletion in the striatum.[1][4]

-

Behavioral Testing: After a recovery period, induce rotational behavior by administering a dopamine agonist (e.g., apomorphine).

-

Administer the test compound prior to the dopamine agonist.

-

Measure the number of contralateral rotations. A reduction in rotations in the test compound group indicates a therapeutic effect.

Drug Discovery and Development Workflow

The discovery of a novel A2A receptor antagonist like compound 3 follows a structured workflow common in drug development.

A generalized workflow for the discovery and development of an A2A receptor antagonist.

Conclusion

This compound is a potent and selective antagonist with promising pharmacological properties. The information provided in this guide, including its discovery, synthesis, and detailed experimental protocols, serves as a valuable resource for researchers in the field of drug discovery and development targeting the adenosine A2A receptor. Further investigation into its therapeutic potential is warranted.

References

- 1. WO2011121418A1 - 4 - aminopyrimidine derivatives and their as as adenosine a2a receptor antagonists - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. AU2011234144B2 - 4 - aminopyrimidine derivatives and their use as adenosine A2a receptor antagonists - Google Patents [patents.google.com]

- 4. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacological Properties of A2A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core pharmacological properties of three prototypical adenosine (B11128) A2A receptor antagonists: Istradefylline (B1672650), ZM241385, and SCH58261. It is designed to serve as a technical resource, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and processes.

Introduction to A2A Receptor Antagonists

The adenosine A2A receptor, a G-protein coupled receptor, is a key regulator in various physiological processes, particularly in the central nervous system and the immune system. Its antagonists have emerged as a promising therapeutic class for a range of disorders, most notably Parkinson's disease and, more recently, in the field of immuno-oncology. By blocking the effects of endogenous adenosine, these antagonists can modulate neuronal activity and enhance anti-tumor immune responses. This document focuses on the pharmacological characteristics of Istradefylline, a clinically approved drug, and two widely used research tools, ZM241385 and SCH58261, to provide a comparative analysis for drug development professionals.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities, functional potencies, and pharmacokinetic profiles of Istradefylline, ZM241385, and SCH58261.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

| Compound | Human A2A | Human A1 | Human A2B | Human A3 | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |

| Istradefylline | 2.2[1] | 150[1] | >1000 | >681[2] | ~70-fold[2] | >450-fold | >310-fold |

| ZM241385 | 0.8[3] | 255[4] | 50[4] | >10,000[4] | ~318-fold[4] | ~62-fold[4] | >12,500-fold |

| SCH58261 | 1.3[5] | 287[4] | 5000[4] | >10,000[4] | ~323-fold[5] | ~53-fold[5][6] | ~100-fold[5][6] |

Table 2: In Vitro Functional Potency (IC50, nM)

| Compound | A2A-Mediated cAMP Inhibition |

| Istradefylline | 1940 (μg/mL)[7] |

| ZM241385 | 42[8] |

| SCH58261 | 15[6] |

Table 3: Pharmacokinetic Properties

| Parameter | Istradefylline | ZM241385 | SCH58261 |

| Oral Bioavailability | ~60.8% (in rats)[9] | Low in rats[10] | Low/poor in rats[11] |

| Tmax (oral) | ~4 hours (human) | Not specified | Not specified |

| Half-life (t1/2) | 64-69 hours (human)[12] | Rapidly eliminated in rats[10] | Not specified |

| Protein Binding | ~98% (human plasma) | Not specified | Not specified |

| Metabolism | Primarily via CYP3A4[13] | Hepatic, renal, and gut metabolism in rats[10] | Significantly affected by hepatic metabolism in rats |

| Brain Penetration | Good[9] | Not specified | Active in rat in vivo models upon IP administration[14] |

Signaling Pathways and Therapeutic Rationale

The therapeutic effects of A2A receptor antagonists are rooted in their ability to modulate downstream signaling cascades.

A2A Receptor Signaling Pathway

Activation of the A2A receptor by adenosine triggers a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). In the striatum, this pathway opposes the signaling of the dopamine (B1211576) D2 receptor. In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells through this pathway.

Therapeutic Applications: A Logical Relationship

The mechanism of action of A2A receptor antagonists provides a clear rationale for their application in distinct therapeutic areas.

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of A2A receptor antagonists.

Protocol 1: Radioligand Binding Assay for A2A Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human adenosine A2A receptor.

1. Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human adenosine A2A receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation and resuspend in a suitable buffer. Determine the protein concentration.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

50 µL of membrane preparation.

-

50 µL of radioligand (e.g., [3H]ZM241385) at a concentration near its Kd.

-

50 µL of varying concentrations of the test compound (antagonist).

-

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

-

Incubate the plate at room temperature for 60-120 minutes.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Functional Assay for A2A Receptor Antagonism

This assay determines the functional antagonist activity (IC50) of a compound by measuring its ability to inhibit agonist-stimulated cAMP production.

1. Cell Preparation:

-

Culture cells stably expressing the human A2A receptor (e.g., CHO or HEK-293 cells) to 80-90% confluency.

-

Harvest the cells and resuspend them in a stimulation buffer.

2. Assay Procedure (384-well plate format):

-

Dispense 5 µL of the cell suspension into each well.

-

Add 5 µL of the test compound (antagonist) at various concentrations.

-

Incubate at room temperature for approximately 30 minutes.

-

Add 5 µL of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (EC80).

-

Incubate for a further 30-60 minutes at room temperature.

3. Detection:

-

Add 5 µL of HTRF cAMP-d2 reagent.

-

Add 5 µL of HTRF anti-cAMP cryptate reagent.

-

Incubate for 60 minutes at room temperature, protected from light.

4. Data Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The inhibitory effect of the antagonist is measured as a decrease in the agonist-stimulated cAMP levels.

-

Determine the IC50 values by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Preclinical Evaluation

The preclinical development of A2A receptor antagonists follows a structured workflow to assess their pharmacological properties and therapeutic potential.

References

- 1. Istradefylline | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Occupancy of adenosine A2A receptors by istradefylline in patients with Parkinson's disease using 11C-preladenant PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]

- 4. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of A2A Receptor Antagonists in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The adenosine (B11128) A2A receptor (A2A R) has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). This technical guide provides an in-depth exploration of the role of A2A receptor antagonists in mitigating neuroinflammation. It details the underlying signaling pathways, summarizes quantitative data from pivotal preclinical studies, and offers comprehensive experimental protocols for investigating the therapeutic potential of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapies for neuroinflammatory disorders.

Introduction to A2A Receptors and Neuroinflammation

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes, including inflammation, through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, highly expressed in the brain, particularly in the striatum, olfactory tubercle, and immune cells, plays a significant role in regulating neuronal function and immune responses.[1][2]

Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes, leading to the production and release of various inflammatory mediators such as cytokines and chemokines.[3] While acute neuroinflammation is a protective response, chronic activation of these cells contributes to neuronal damage and the progression of neurodegenerative diseases like Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][4]

A2A receptors are upregulated on microglia and astrocytes during neuroinflammatory conditions.[5][6] Activation of these receptors, typically by elevated extracellular adenosine levels found in injured or inflamed tissues, can exacerbate the inflammatory response.[6][7] Consequently, antagonizing the A2A receptor presents a promising therapeutic strategy to dampen neuroinflammation and its detrimental effects on neuronal health.[4][8][9]

A2A Receptor Signaling in Neuroinflammation

The A2A receptor is a Gs protein-coupled receptor. Its activation triggers a signaling cascade that ultimately modulates the production of inflammatory molecules.

-

In Microglia: Upon activation by adenosine, the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate and activate various transcription factors, including the cAMP response element-binding protein (CREB). In the context of neuroinflammation, A2A receptor activation on microglia can potentiate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[10][11] A2A receptor antagonists block this cascade, thereby reducing the production of these inflammatory mediators.[7][12]

-

In Astrocytes: A2A receptors are also expressed on astrocytes and their activation can influence glutamate (B1630785) uptake and the release of inflammatory molecules.[5][13] Blockade of astrocytic A2A receptors has been shown to be neuroprotective by mitigating inflammatory responses.[5]

-

On Neurons: In neurons, A2A receptors can form heteromers with other receptors, such as dopamine (B1211576) D2 and cannabinoid CB1 receptors, modulating their signaling and influencing neurotransmitter release.[12][13] By antagonizing A2A receptors, it is possible to indirectly modulate these other signaling systems, which can have neuroprotective effects.

Below is a diagram illustrating the core A2A receptor signaling pathway in a microglial cell.

Quantitative Data on the Efficacy of A2A Receptor Antagonists

Preclinical studies have provided significant quantitative evidence for the efficacy of A2A receptor antagonists in models of neuroinflammation. The following tables summarize key findings.

Table 1: Effect of A2A Receptor Antagonists on Microglial Activation

| Compound | Animal Model | Method of Assessment | Result | Reference |

| SCH58261 | Chronic Periodontitis Mouse Model | Immunohistochemistry (Iba1 staining) | Significant decrease in Iba1-positive cell density in the hippocampus. | [14] |

| ZM241385 | Rat Model of Glaucoma | Immunohistochemistry and Western Blot | Reduced microglial activation and morphological changes from amoeboid back to ramified. | [15] |

| SCH58261 | Rat Model of Perinatal Brain Injury | RT-qPCR on sorted microglia | Significant reduction in the expression of M1 pro-inflammatory markers (IL-1β, IL-6, iNOS, TNFα). | [7] |

| A2A R Antagonist | Primary retinal cultures with elevated hydrostatic pressure | Proliferation assay (EdU incorporation) | Prevented the 2.7-fold increase in microglia proliferation. | [10] |

Table 2: Effect of A2A Receptor Antagonists on Pro-inflammatory Cytokine Levels

| Compound | Animal Model/Cell Culture | Cytokine Measured | Method of Measurement | Result | Reference |

| SCH58261 | Chronic Periodontitis Mouse Model | TNF-α, IL-1β, IL-6 | ELISA | Significant decrease in hippocampal cytokine levels. | [14] |

| ZM241385 | Rat Model of Glaucoma | TNF-α, IL-1β | Real-time PCR and Western Blot | Downregulation of pro-inflammatory cytokine expression. | [15] |

| KD-64 | Mouse Model of Systemic Inflammation | IL-6, TNF-α | Not specified | Significantly lowered elevated cytokine levels. | [16] |

| SCH58261 | LPS-treated rats | IL-1β | Not specified | Prevented the increase in hippocampal IL-1β concentration. | [12] |

| CGS21680 (agonist) / ZM241385 (antagonist) | T-cell cultures | IFN-γ, IL-4 | ELISA | Antagonist prevented agonist-induced inhibition of cytokine production. | [17] |

Table 3: Effect of A2A Receptor Antagonists on Cognitive Function in Neuroinflammation Models

| Compound | Animal Model | Behavioral Test | Key Metric | Result | Reference |

| SCH58261 | Chronic Periodontitis Mouse Model | Passive Avoidance Test | Latency to enter dark compartment | Increased latency, indicating improved memory. | [18] |

| SCH58261 | Chronic Periodontitis Mouse Model | Morris Water Maze | Platform crossings | Increased number of platform crossings, indicating improved spatial memory. | [18] |

| A2A R inactivation (genetic) | Acute Hypobaric Hypoxia Mouse Model | Not specified | Spatial memory | Attenuated impairment of spatial memory. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments cited in the literature.

Primary Microglia Culture and LPS Stimulation

This protocol describes the isolation and culture of primary microglia from neonatal mouse or rat pups, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

-

Neonatal mouse or rat pups (P0-P3)

-

DMEM/F-12 medium with GlutaMAX

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-L-lysine coated flasks

-

LPS from E. coli

Procedure:

-

Euthanize pups according to approved institutional animal care guidelines.

-

Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in trypsin-EDTA at 37°C for 15-20 minutes.

-

Neutralize trypsin with DMEM/F-12 containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend in culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin).

-

Plate the mixed glial cells in poly-L-lysine coated T75 flasks.

-

Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.

-

After 10-14 days, when a confluent layer of astrocytes has formed with microglia growing on top, shake the flasks on an orbital shaker at 180-220 rpm for 2-4 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the microglia, centrifuge, and resuspend in fresh culture medium.

-

Plate the purified microglia in appropriate culture plates for experiments.

-

To induce an inflammatory response, treat the microglial cultures with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours) before assessing inflammatory markers.[3][8][19][20][21]

Immunohistochemistry for Iba1 (Microglial Marker)

This protocol outlines the steps for staining brain tissue sections with an antibody against Ionized calcium-binding adapter molecule 1 (Iba1) to visualize microglia.

Materials:

-

Fixed brain tissue (e.g., 4% paraformaldehyde-perfused)

-

Cryostat or vibratome for sectioning

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Section the fixed brain tissue into 30-50 µm thick sections using a cryostat or vibratome.[22]

-

Wash the sections in PBS three times for 5-10 minutes each.[23]

-

Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.[5][23]

-

Incubate the sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.[5]

-

Wash the sections in PBS three times for 10 minutes each.[23]

-

Incubate the sections with the fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.[5][22]

-

Wash the sections in PBS three times for 10 minutes each.

-

Incubate with DAPI for 5-10 minutes for nuclear staining.

-

Wash the sections in PBS.

-

Mount the sections onto glass slides and coverslip using an appropriate mounting medium.[22]

-

Visualize the staining using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol details the measurement of mRNA levels of pro-inflammatory cytokines in brain tissue.

Materials:

-

Brain tissue samples

-

RNA extraction kit (e.g., Trizol-based)

-

Reverse transcription kit for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Homogenize brain tissue samples in RNA lysis buffer.

-

Extract total RNA according to the manufacturer's protocol of the chosen kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[24]

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.[24]

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).[24]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the reference gene.[25]

ELISA for Cytokine Measurement

This protocol describes the quantification of pro-inflammatory cytokine protein levels in brain tissue homogenates.

Materials:

-

Brain tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Commercial ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Homogenize brain tissue in ice-cold lysis buffer.[26]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[26]

-

Collect the supernatant (brain lysate).

-

Determine the total protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Incubating and washing.

-

Adding a substrate solution to develop color.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.[27]

-

Calculate the cytokine concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.

Behavioral Testing for Cognitive Function

The MWM is used to assess hippocampal-dependent spatial learning and memory.[4]

Apparatus:

-

A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Mice are subjected to several trials per day (e.g., 4 trials).

-

In each trial, the mouse is released into the pool from one of several starting positions and allowed to swim until it finds the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[4]

-

The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.[28]

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (e.g., on the day after the last acquisition day):

This test assesses fear-motivated learning and memory.[29]

Apparatus:

-

A two-compartment box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[30]

Procedure:

-

Training/Acquisition Trial:

-

The mouse is placed in the light compartment.

-

When the mouse enters the dark compartment, the door closes, and a brief, mild foot shock is delivered (e.g., 0.2-0.5 mA for 2 seconds).[31]

-

The latency to enter the dark compartment is recorded.

-

-

Retention/Test Trial (e.g., 24 hours later):

Conclusion and Future Directions

The evidence strongly supports the role of A2A receptor antagonists as potent modulators of neuroinflammation. By inhibiting the pro-inflammatory signaling cascades in microglia and astrocytes, these compounds can reduce the production of detrimental cytokines and protect against neuronal damage. The quantitative data from preclinical studies consistently demonstrate their efficacy in various models of neurodegenerative diseases, leading to improved outcomes in both cellular and behavioral measures.

The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of A2A receptor antagonists. Future research should focus on:

-

Elucidating the precise molecular mechanisms of A2A receptor antagonist action in different CNS cell types.

-

Investigating the long-term efficacy and safety of these compounds in chronic models of neurodegeneration.

-

Identifying biomarkers to predict and monitor the therapeutic response to A2A receptor antagonists in clinical settings.

-

Exploring the potential of combination therapies, where A2A receptor antagonists are used in conjunction with other neuroprotective agents.

The continued exploration of A2A receptor antagonism holds significant promise for the development of novel and effective treatments for a range of debilitating neuroinflammatory and neurodegenerative disorders.

References

- 1. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 2. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mmpc.org [mmpc.org]

- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 6. Adenosine A2A receptor involves in neuroinflammation-mediated cognitive decline through activating microglia under acute hypobaric hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Microglial Activation by Adenosine A2a Receptor in Animal Models of Perinatal Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]

- 9. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of microglial adenosine A2A receptor suppresses elevated pressure‐induced inflammation, oxidative stress, and cell death in retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Adenosine A2A receptors control neuroinflammation and consequent hippocampal neuronal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]